molecular formula C13H16N4O2 B2826163 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1788678-94-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2826163
CAS No.: 1788678-94-3
M. Wt: 260.297
InChI Key: CFZSRHXQKKASJO-UHFFFAOYSA-N
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Description

The compound contains a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a 2,5-dimethylfuran ring. The 1H-1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is a common structure in many pharmaceuticals and agrochemicals . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The 2,5-dimethylfuran ring is a five-membered ring with four carbon atoms and one oxygen atom, and it has two methyl groups attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .

Scientific Research Applications

One-Pot Multistep Synthesis

The compound was synthesized in a multistep process called the Bohlmann-Rahtz heteroannulation, demonstrating a method for creating complex molecules in a controlled manner. This process was detailed in the synthesis of dimethyl sulfomycinamate, highlighting the precision and complexity of chemical synthesis techniques (Bagley et al., 2005).

Molecular Geometry and Interactions

At a low temperature (93 K), the related five-membered pyrrolidine ring exhibited an envelope geometry. This study demonstrates the intricate interactions and geometric configurations molecules can adopt, influencing their chemical properties and reactivity (Butcher et al., 2006).

Catalysis and Synthesis of Complexes

A novel water-soluble β-phosphino alcohol was synthesized and used to form Ir(I) complexes. These complexes were utilized as precatalysts for hydrogenation reactions, indicating the compound's potential in catalytic applications and the synthesis of organometallic complexes (Guerriero et al., 2011).

Corrosion Inhibition

Triazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic conditions. The study indicates the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ma et al., 2017).

Cycloaddition Reactions

The compound was involved in cycloaddition reactions with activated olefins, leading to the formation of various products. This study highlights the compound's reactivity and potential use in creating a range of chemical products through selective reactions (Zanirato, 2002).

Crystal Structure and DFT Studies

The compound's crystal structure was analyzed and confirmed through various spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) calculations were performed to understand its molecular structure and physicochemical properties, indicating its potential use in material science and computational chemistry (Huang et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not known, compounds with similar structures have been shown to exhibit inhibitory potential through direct binding with the active site residues of enzymes like carbonic anhydrase-II .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-7-12(10(2)19-9)13(18)16-5-3-11(8-16)17-6-4-14-15-17/h4,6-7,11H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZSRHXQKKASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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